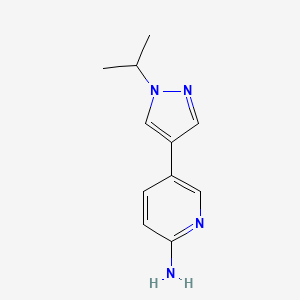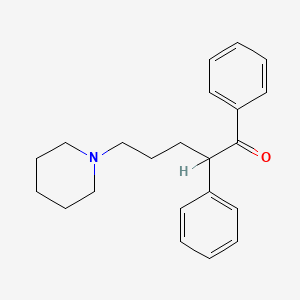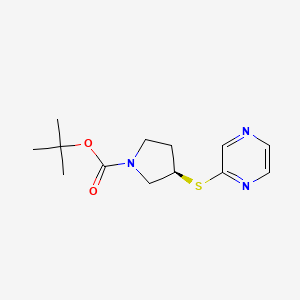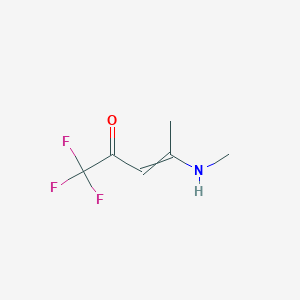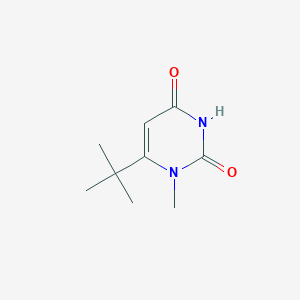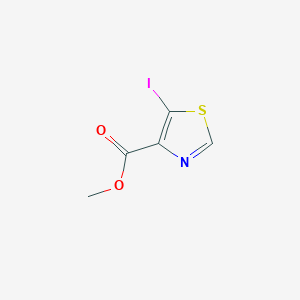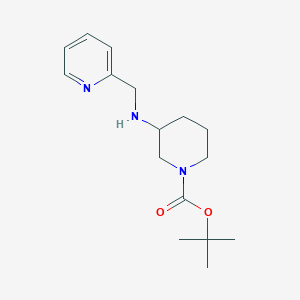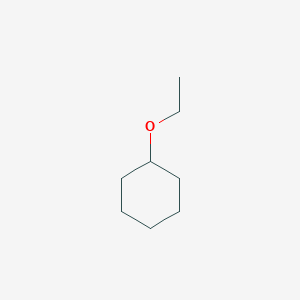
Ethoxycyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxycyclohexane, with the chemical formula C8H16O , is a colorless liquid characterized by a mild, sweet odor . It is an ether, specifically a cyclohexane ring with an ethoxy group attached. This compound is used in various chemical processes and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxycyclohexane can be synthesized through several methods, including:
Williamson Ether Synthesis: This involves the reaction of an alkoxide ion with an alkyl halide.
Alkoxymercuration-Demercuration: This method involves the reaction of an alkene with an alcohol in the presence of mercuric acetate, followed by reduction with sodium borohydride.
Industrial Production Methods: Industrial production of this compound typically involves the Williamson ether synthesis due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming cyclohexanone and ethyl alcohol as major products.
Elimination: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.
Elimination: Sodium ethoxide in ethanol is a typical reagent for elimination reactions.
Major Products:
Oxidation: Cyclohexanone and ethyl alcohol.
Substitution: Various substituted cyclohexanes depending on the nucleophile used.
Elimination: Alkenes such as cyclohexene.
Scientific Research Applications
Ethoxycyclohexane has diverse applications in scientific research:
Organic Synthesis: It is used as a solvent and intermediate in the synthesis of various organic compounds.
Chemical Engineering: It finds applications in the development of new materials and chemical processes.
Pharmaceuticals: this compound derivatives are explored for potential therapeutic properties.
Industrial Applications: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethoxycyclohexane involves its ability to interact with various compounds, aiding in their dissolution and manipulation. It acts as a solvent, facilitating reactions by stabilizing intermediates and transition states . The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
Methylcyclohexane: An organic compound with a similar cyclohexane ring but with a methyl group instead of an ethoxy group.
Cyclohexanol: A cyclohexane ring with a hydroxyl group, used in similar applications but with different reactivity.
Cyclohexanone: A ketone derivative of cyclohexane, used in organic synthesis and industrial applications.
Uniqueness: Ethoxycyclohexane is unique due to its ether functional group, which imparts different chemical properties compared to its analogs. Its ability to act as a solvent and participate in various chemical reactions makes it a versatile compound in both research and industrial settings.
Properties
CAS No. |
932-92-3 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
ethoxycyclohexane |
InChI |
InChI=1S/C8H16O/c1-2-9-8-6-4-3-5-7-8/h8H,2-7H2,1H3 |
InChI Key |
GJJASJCGLOUWAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



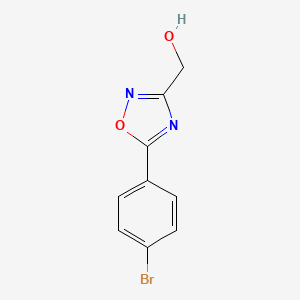
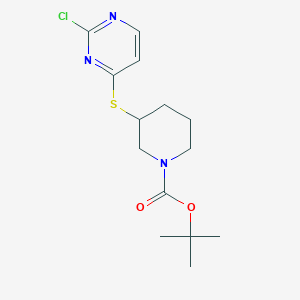
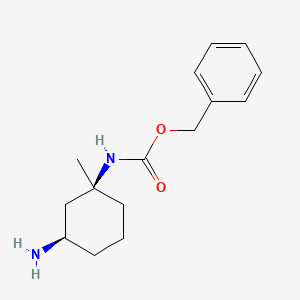
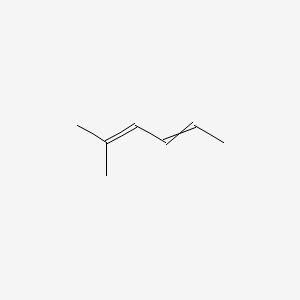
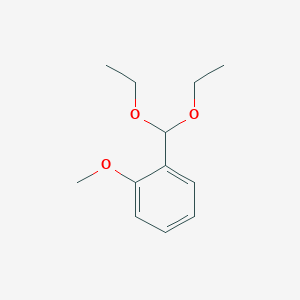
![2H-[1,3]Dioxolo[4,5-d]pyrimidine](/img/structure/B13971070.png)
